jc-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

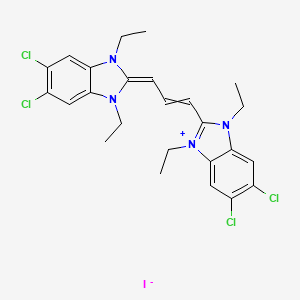

5,6-dichloro-2-[3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNIUVBDKICAX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl4IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956652 | |

| Record name | 5,6-Dichloro-2-[3-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-en-1-yl]-1,3-diethyl-1H-benzimidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3520-43-2 | |

| Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-2-[3-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-en-1-yl]-1,3-diethyl-1H-benzimidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Principle of JC-1 Staining: A Technical Guide to Assessing Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular viability. Its disruption is an early hallmark of apoptosis and a key parameter in toxicology screening and drug efficacy studies. Among the various tools available to measure ΔΨm, the lipophilic cationic dye, 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide, commonly known as JC-1, stands out for its ratiometric and sensitive detection capabilities. This technical guide delves into the fundamental principles of this compound staining, providing in-depth methodologies and data interpretation for its application in research and drug development.

The Ratiometric Principle of this compound

This compound is a unique fluorescent probe that exhibits potential-dependent accumulation in mitochondria.[1][2] Its principle lies in the reversible formation of two distinct fluorescent species: monomers and J-aggregates, which are dependent on the mitochondrial membrane potential.[3][4]

In healthy, non-apoptotic cells, the inner mitochondrial membrane maintains a high electrochemical gradient (typically -140 mV or more negative).[5] This strong negative charge drives the accumulation of the positively charged this compound dye inside the mitochondrial matrix.[6] As the concentration of this compound increases within the mitochondria, it self-associates to form complexes known as J-aggregates.[7][8] These J-aggregates emit a distinct red to orange fluorescence.[4][9]

Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses.[3][10] This depolarization prevents the accumulation of this compound within the mitochondria.[11] Consequently, the dye remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[4][8]

This shift from red to green fluorescence provides a ratiometric measurement of the mitochondrial membrane potential.[1][12] The ratio of red to green fluorescence intensity is directly proportional to the degree of mitochondrial polarization, offering a sensitive and reliable indicator of cell health.[8][11] A key advantage of this ratiometric analysis is that the results are largely independent of factors such as mitochondrial size, shape, and density, which can influence single-wavelength fluorescent probes.[7][12]

Data Presentation: Spectral Properties and Instrumentation

The distinct spectral characteristics of this compound monomers and J-aggregates allow for their simultaneous detection using various fluorescence-based instrumentation, including flow cytometers, fluorescence microscopes, and microplate readers.[7][11]

| Fluorescent Species | State | Excitation Maximum (nm) | Emission Maximum (nm) | Detected In |

| This compound Monomer | Low mitochondrial membrane potential (depolarized) | ~514 | ~529 | FL1 channel (FITC/GFP) |

| J-Aggregates | High mitochondrial membrane potential (polarized) | ~585 | ~590 | FL2 channel (PE/R-PE/RD1) |

Table 1: Spectral properties of this compound monomers and J-aggregates. Data compiled from multiple sources.[1][4][7][12][13]

Experimental Protocols

Accurate and reproducible results with this compound staining depend on meticulous adherence to optimized protocols. The following are generalized methodologies for fluorescence microscopy and flow cytometry. It is crucial to note that optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental setup.[7][14]

General Reagent Preparation

-

This compound Stock Solution: Prepare a 200 µM stock solution of this compound by dissolving the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[14] Aliquot and store at -20°C, protected from light.[11] Avoid repeated freeze-thaw cycles.[11]

-

This compound Staining Solution: Immediately before use, dilute the this compound stock solution to a final working concentration in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).[7][11] A typical starting concentration is 2 µM, but a titration from 1-10 µM is recommended to determine the optimal concentration for your specific cell line.[11]

-

Positive Control (Depolarization Agent): A protonophore such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) should be used as a positive control to induce mitochondrial membrane depolarization.[7][8][9] A typical final concentration for CCCP is 50 µM, incubated for 5-15 minutes.[8][14]

Protocol 1: Fluorescence Microscopy

This method allows for the qualitative and semi-quantitative assessment of mitochondrial membrane potential at the single-cell level.

-

Cell Seeding: Seed cells on glass coverslips or in a multi-well plate suitable for microscopy and culture until they reach the desired confluency (typically not exceeding 80%).[7][15][16]

-

Induce Apoptosis (if applicable): Treat cells with the experimental compound to induce apoptosis according to your specific protocol. Include untreated and positive control (CCCP/FCCP) wells.

-

Staining: Remove the culture medium and add the freshly prepared this compound staining solution to the cells.[7]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[7][11]

-

Washing (Optional but Recommended): Gently wash the cells once or twice with pre-warmed PBS or culture medium to remove excess dye.[7][17]

-

Imaging: Observe the cells immediately using a fluorescence microscope equipped with filters for detecting both green (e.g., FITC) and red (e.g., TRITC or Texas Red) fluorescence.[1][17] Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show predominantly green fluorescence.[3][10]

Protocol 2: Flow Cytometry

Flow cytometry provides a quantitative analysis of mitochondrial membrane potential in a large population of cells.

-

Cell Preparation: Harvest cells (both adherent and suspension) and prepare a single-cell suspension at a density of approximately 1 x 10^6 cells/mL in pre-warmed medium or buffer.[7][14]

-

Induce Apoptosis (if applicable): Treat cells with the experimental compound. Prepare untreated and positive control samples. For the positive control, add CCCP or FCCP to a final concentration of 50 µM and incubate for 5 minutes at 37°C.[14]

-

Staining: Add the this compound stock solution to the cell suspension to achieve the optimal final concentration (typically 2 µM).[7][11]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[11][14]

-

Washing (Optional): Some protocols recommend washing the cells once with warm PBS or buffer by centrifugation (e.g., 400 x g for 5 minutes) to reduce background fluorescence.[7][14]

-

Data Acquisition: Analyze the samples on a flow cytometer with 488 nm excitation.[7] Detect the green fluorescence of this compound monomers in the FL1 channel (e.g., 530/30 nm filter) and the red fluorescence of J-aggregates in the FL2 channel (e.g., 585/42 nm filter).[7][13]

-

Data Analysis: Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence. The ratio of red to green fluorescence intensity can be calculated to quantify the change in mitochondrial membrane potential.

Mandatory Visualizations

References

- 1. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]

- 2. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. This compound Experiment Common Questions and Solutions [elabscience.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Ratiometric high-resolution imaging of this compound fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. abcam.com [abcam.com]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

An In-depth Technical Guide to the JC-1 Dye: Mechanism of Action and Experimental Protocols

For researchers, scientists, and drug development professionals, understanding the intricacies of mitochondrial function is paramount. The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of apoptosis, or programmed cell death.[1][2] The lipophilic cationic dye, 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide, commonly known as JC-1, has emerged as a powerful tool for the ratiometric monitoring of ΔΨm.[2][3] This guide provides a comprehensive overview of the this compound dye's mechanism of action, detailed experimental protocols, and visual representations of key processes.

Core Mechanism of Action

This compound is a cell-permeant cationic dye that selectively accumulates within mitochondria, driven by the negative charge of the inner mitochondrial membrane.[4][5] Its unique characteristic lies in its ability to exist in two distinct fluorescent states depending on its concentration, which is directly influenced by the mitochondrial membrane potential.[6]

-

In healthy, non-apoptotic cells , the mitochondrial membrane potential is high (highly negative inside). This strong electrochemical gradient drives the accumulation of the positively charged this compound dye inside the mitochondrial matrix.[5][7] As the concentration of this compound surpasses a critical threshold (aqueous solutions above 0.1 µM), it self-assembles into reversible complexes known as "J-aggregates".[4][8] These J-aggregates exhibit a distinct red to orange fluorescence.[2][9]

-

In unhealthy or apoptotic cells , the integrity of the mitochondrial membrane is compromised, leading to a decrease or collapse of the mitochondrial membrane potential.[2][7] This dissipated electrochemical gradient is insufficient to drive the accumulation of this compound within the mitochondria.[10] Consequently, the dye remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[2][7]

This shift from red to green fluorescence provides a ratiometric readout of the mitochondrial membrane potential, allowing for a more quantitative and reliable assessment compared to single-wavelength probes.[3] A decrease in the red/green fluorescence intensity ratio is a clear indicator of mitochondrial depolarization, a hallmark of early-stage apoptosis.[4][11]

Quantitative Data Summary

The spectral properties and typical experimental parameters for the this compound dye are summarized in the table below for easy reference and comparison.

| Parameter | This compound Monomer | This compound J-Aggregate | Notes |

| Fluorescence | Green | Red/Orange | The color shift is dependent on mitochondrial membrane potential.[6] |

| Excitation Wavelength | ~485 nm / 488 nm | ~535 nm / 585 nm | Can be excited simultaneously with a 488 nm argon-ion laser.[2][12][13] |

| Emission Wavelength | ~527 nm / 529 nm / 530 nm | ~590 nm | Detected in FL1 and FL2 channels in flow cytometry, respectively.[4][10][12] |

| Typical Working Concentration | 1 - 10 µM | 1 - 10 µM | Optimal concentration is cell-type dependent.[2][14] 2 µM is common for flow cytometry.[14] |

| Incubation Time | 15 - 30 minutes | 15 - 30 minutes | Incubation is performed at 37°C.[2][12] |

Experimental Protocols

The following are detailed methodologies for assessing mitochondrial membrane potential using this compound with fluorescence microscopy and flow cytometry. It is crucial to note that this compound staining is intended for live cells and is not compatible with fixation.[2][6]

This protocol is suitable for the qualitative and semi-quantitative analysis of mitochondrial membrane potential in adherent cells.

Materials:

-

Cells cultured on sterile coverslips or chamber slides

-

This compound dye

-

DMSO (for stock solution preparation)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Fluorescence microscope with appropriate filters (e.g., dual-bandpass for simultaneous red and green detection)[8]

Procedure:

-

Cell Preparation: Culture adherent cells on coverslips or chamber slides to a desired confluency. Ensure cells are not overly dense to avoid contact inhibition affecting dye uptake.[6]

-

Induce Apoptosis (if applicable): Treat cells with the experimental compound or positive control (e.g., FCCP, a protonophore that depolarizes the mitochondrial membrane) for the desired time.[4] Include an untreated control group.

-

Prepare this compound Staining Solution: Prepare a working solution of this compound in pre-warmed (37°C) cell culture medium at a final concentration of 1-10 µM.[2] The optimal concentration should be determined empirically for each cell type.

-

Staining: Remove the culture medium from the cells and wash once with warm PBS.[12] Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[2]

-

Washing: Aspirate the staining solution and wash the cells once or twice with warm PBS or cell culture medium.[15]

-

Imaging: Add fresh, pre-warmed medium or PBS to the cells. Immediately observe the cells under a fluorescence microscope. In healthy cells, mitochondria will appear red/orange due to the formation of J-aggregates. In apoptotic cells, the fluorescence will be predominantly green, indicating the presence of this compound monomers.[8] Capture images of both red and green channels.

-

Analysis: The ratio of red to green fluorescence intensity can be used as an indicator of mitochondrial membrane potential.[8]

This protocol allows for the quantitative analysis of mitochondrial membrane potential in a population of suspended cells.

Materials:

-

Suspension cells or adherent cells harvested into a single-cell suspension

-

This compound dye

-

DMSO

-

Cell culture medium

-

PBS or other suitable buffer

-

Flow cytometer with a 488 nm laser and detectors for green (e.g., FITC channel, ~530 nm) and red (e.g., PE channel, ~585 nm) fluorescence[12]

Procedure:

-

Cell Preparation: Culture cells to a density not exceeding 1 x 10^6 cells/mL.[7] For adherent cells, gently detach them using trypsin or a cell scraper to create a single-cell suspension.[12]

-

Induce Apoptosis (if applicable): Treat cells with the experimental compound or a positive control.

-

Prepare this compound Staining Solution: Prepare a 2 µM working solution of this compound in pre-warmed (37°C) cell culture medium.[2][14]

-

Staining: Centrifuge the cell suspension at 400 x g for 5 minutes and resuspend the cell pellet in the this compound staining solution.[12] Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[12]

-

Washing: Centrifuge the cells at 400 x g for 5 minutes, remove the supernatant, and resuspend the cells in 1 mL of warm PBS or culture medium.[12]

-

Data Acquisition: Analyze the cells on a flow cytometer immediately.[8] Excite the cells with a 488 nm laser and collect the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel.[12]

-

Data Analysis: Healthy cells will exhibit high red fluorescence and low green fluorescence, while apoptotic cells will show a shift to high green and low red fluorescence. The ratio of red to green fluorescence intensity can be calculated to quantify the changes in mitochondrial membrane potential across the cell population.[10]

Visualizations

The following diagrams, created using the DOT language, illustrate the core concepts and workflows associated with the this compound dye.

Caption: Mechanism of this compound dye action.

Caption: General experimental workflow for this compound assay.

Caption: Relationship between ΔΨm and apoptosis.

References

- 1. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Ratiometric high-resolution imaging of this compound fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. youtube.com [youtube.com]

- 6. This compound Experiment Common Questions and Solutions [elabscience.com]

- 7. gentaurpdf.com [gentaurpdf.com]

- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. Detection of the Mitochondrial Membrane Potential by the Cationic Dye this compound in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Before you continue to YouTube [consent.youtube.com]

- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dye as a Sensitive Fluorescent Probe [bio-protocol.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

Understanding the JC-1 Fluorescence Shift: An In-depth Technical Guide for Mitochondrial Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the JC-1 assay, a powerful technique for monitoring mitochondrial health. It delves into the core principles of the this compound fluorescence shift, offers detailed experimental protocols for its application, and presents quantitative data in an accessible format. Visual diagrams of the underlying mechanisms and experimental workflows are included to facilitate a deeper understanding.

The Core Principle: this compound and Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial function and overall cell health. A key method for assessing ΔΨm is through the use of the lipophilic cationic fluorescent dye, 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide, commonly known as this compound.

In healthy, non-apoptotic cells, the high mitochondrial membrane potential drives the accumulation of this compound within the mitochondrial matrix. This increased concentration leads to the formation of "J-aggregates," which emit a distinct red fluorescence.[1][2][3] Conversely, in unhealthy or apoptotic cells with a low ΔΨm, this compound cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which emit a green fluorescence.[1][2][3] Consequently, the ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[1][4] A decrease in this ratio is a hallmark of mitochondrial depolarization, an early event in the apoptotic cascade.[3][5]

The ratiometric nature of this compound is a significant advantage over other single-component dyes, as the red/green fluorescence ratio is dependent on the membrane potential and not on other factors like mitochondrial size, shape, or density.[6]

Quantitative Data for this compound Assay

The following tables summarize the key quantitative parameters for the this compound assay, providing a quick reference for experimental setup.

Table 1: this compound Fluorescence Properties

| Form | Excitation (max) | Emission (max) | Color | Location in Cell |

| J-aggregates | ~585 nm | ~590 nm | Red | Mitochondria (High ΔΨm) |

| Monomers | ~510 nm | ~527 nm | Green | Cytoplasm (Low ΔΨm) |

Data compiled from multiple sources.[4][5][6][7]

Table 2: Recommended this compound Working Concentrations

| Application | Recommended Concentration |

| Flow Cytometry | 1 - 5 µM |

| Fluorescence Microscopy | 1 - 10 µM |

| Microplate Reader | 1 - 10 µM |

Concentrations may need to be optimized depending on the cell type and experimental conditions.[1][7]

Table 3: Typical Incubation Parameters

| Parameter | Value |

| Incubation Time | 15 - 30 minutes |

| Incubation Temperature | 37°C |

| Incubation CO₂ | 5% |

Incubation times may vary based on the specific cell line and experimental goals.

Visualizing the this compound Mechanism and Workflows

The following diagrams, created using the DOT language, illustrate the core concepts and procedures of the this compound assay.

References

- 1. Examining the Role of Mitochondria in Ca2+ Signaling in Native Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. gentaurpdf.com [gentaurpdf.com]

- 4. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]

- 5. youtube.com [youtube.com]

- 6. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using this compound Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. abbkine.com [abbkine.com]

A Technical Guide to the Detection of Apoptosis Using JC-1

This guide provides a comprehensive overview of the principles and methodologies for using the fluorescent probe JC-1 to detect apoptosis in cells. It is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this widely used assay.

The Core Principle: Mitochondrial Membrane Potential as an Indicator of Apoptosis

This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye that is widely utilized to measure the mitochondrial membrane potential (ΔΨm). In healthy, non-apoptotic cells, the inner mitochondrial membrane is highly polarized, with a potential of approximately -150 to -170 mV. This high potential drives the accumulation of the positively charged this compound molecules within the mitochondrial matrix.

As the concentration of this compound increases within the mitochondria, it spontaneously forms aggregates, known as J-aggregates. These J-aggregates exhibit a distinct red fluorescence. Conversely, in the cytoplasm, where the concentration of this compound remains low, the dye exists in its monomeric form and emits a green fluorescence.

A hallmark of the early stages of apoptosis is the disruption of the mitochondrial membrane potential. This depolarization of the membrane prevents the accumulation of this compound within the mitochondria. Consequently, the dye disperses throughout the cell in its monomeric form, leading to a significant increase in green fluorescence and a concurrent decrease in red fluorescence. This shift from red to green fluorescence is a key indicator of apoptosis.

Quantitative Data for this compound Staining

The following table summarizes the key spectral properties and typical working concentrations for the this compound dye.

| Parameter | Value |

| J-Monomer Excitation (Max) | ~514 nm |

| J-Monomer Emission (Max) | ~529 nm (Green) |

| J-Aggregate Excitation (Max) | ~585 nm |

| J-Aggregate Emission (Max) | ~590 nm (Red) |

| Typical Staining Concentration | 1-10 µg/mL |

| Typical Incubation Time | 15-30 minutes |

| Typical Incubation Temperature | 37°C |

Experimental Protocols

-

Reconstitution of this compound: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 1-10 mg/mL.

-

Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in a buffered solution (e.g., PBS or cell culture medium) to the desired final working concentration (typically between 1-10 µg/mL).

-

Cell Seeding: Seed adherent cells onto glass coverslips or in glass-bottomed dishes and culture until they reach the desired confluency.

-

Induction of Apoptosis: Treat the cells with the experimental compound or stimulus to induce apoptosis. Include appropriate positive and negative controls.

-

This compound Staining: Remove the culture medium and wash the cells once with a warm buffer (e.g., PBS). Add the pre-warmed this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Remove the staining solution and wash the cells two to three times with a warm buffer to remove any unbound dye.

-

Imaging: Mount the coverslips onto microscope slides with a suitable mounting medium. Image the cells immediately using a fluorescence microscope equipped with filters appropriate for detecting both green (monomeric) and red (J-aggregate) fluorescence.

-

Cell Culture and Treatment: Culture suspension cells to the desired density and treat them with the apoptotic stimulus.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 300-500 x g for 5 minutes).

-

This compound Staining: Resuspend the cell pellet in the pre-warmed this compound working solution and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the cell pellet in a suitable buffer (e.g., PBS).

-

Flow Cytometric Analysis: Analyze the cells on a flow cytometer. Use the green channel (e.g., FITC) to detect this compound monomers and the red channel (e.g., PE or PE-Cy5) to detect J-aggregates.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the this compound mechanism, the apoptotic signaling pathway leading to mitochondrial depolarization, and a typical experimental workflow.

The Dual Fluorescence of JC-1: A Technical Guide to Assessing Mitochondrial Health

For Researchers, Scientists, and Drug Development Professionals

The integrity of the mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of apoptosis, toxicology, and drug efficacy. The lipophilic cationic dye, 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide, commonly known as JC-1, has emerged as a powerful tool for monitoring ΔΨm. This technical guide provides an in-depth exploration of the this compound assay, detailing its core principles, experimental protocols, and the interpretation of its characteristic red and green fluorescence, empowering researchers to effectively integrate this assay into their workflows.

The Core Principle: Ratiometric Detection of Mitochondrial Membrane Potential

This compound exhibits a unique potential-dependent accumulation in mitochondria, which is reflected by a shift in its fluorescence emission spectrum. In healthy cells with a high mitochondrial membrane potential, this compound molecules accumulate and form aggregates, known as "J-aggregates," which emit a red to orange fluorescence (approximately 590 nm).[1][2] Conversely, in unhealthy or apoptotic cells with a low mitochondrial membrane potential, this compound fails to accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence (approximately 529 nm).[1][2]

This ratiometric nature, the ratio of red to green fluorescence, provides a distinct advantage over other single-wavelength dyes.[1] It allows for a more reliable and semi-quantitative assessment of mitochondrial health, as the ratio is largely independent of factors such as mitochondrial size, shape, and density, which can influence the fluorescence intensity of single-component probes.[3] A decrease in the red/green fluorescence intensity ratio is a hallmark of mitochondrial depolarization, a key event in the early stages of apoptosis.

Quantitative Analysis of Mitochondrial Depolarization

The ratiometric data generated from this compound assays can be quantified to compare the effects of different treatments or conditions on mitochondrial health. The following table presents representative data illustrating the change in the red/green fluorescence ratio in response to a mitochondrial uncoupler, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a compound that dissipates the mitochondrial membrane potential.

| Treatment Condition | Red Fluorescence (J-aggregates) Mean Intensity (Arbitrary Units) | Green Fluorescence (this compound Monomers) Mean Intensity (Arbitrary Units) | Red/Green Fluorescence Ratio | Percentage of Control |

| Control (Untreated) | 850 | 150 | 5.67 | 100% |

| CCCP (10 µM) | 320 | 480 | 0.67 | 11.8% |

| CCCP (50 µM) | 150 | 650 | 0.23 | 4.1% |

Note: The values in this table are illustrative and derived from published experimental data. Actual values will vary depending on the cell type, experimental conditions, and instrumentation.

Experimental Protocols

Accurate and reproducible results with the this compound assay hinge on meticulous adherence to experimental protocols. Below are detailed methodologies for performing the this compound assay using both flow cytometry and fluorescence microscopy.

This compound Staining for Flow Cytometry

Flow cytometry enables the high-throughput analysis of this compound fluorescence at the single-cell level, providing quantitative data on the distribution of mitochondrial membrane potential within a cell population.

Materials:

-

This compound dye

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

FCCP or CCCP (positive control for depolarization)

-

Flow cytometer with 488 nm excitation laser and detectors for green (e.g., FITC channel, ~530 nm) and red/orange (e.g., PE channel, ~590 nm) fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Prepare a 10 mM stock solution of FCCP or CCCP in DMSO. Store at -20°C.

-

-

Cell Preparation:

-

Culture cells to the desired density. For suspension cells, aim for approximately 1 x 10^6 cells/mL. For adherent cells, ensure they are in the logarithmic growth phase.

-

Induce apoptosis or apply the experimental treatment to the cells. Include an untreated control group.

-

For a positive control, treat a separate sample of cells with 5-50 µM FCCP or CCCP for 10-30 minutes to induce mitochondrial depolarization.

-

-

This compound Staining:

-

Harvest the cells by centrifugation (suspension cells) or trypsinization (adherent cells).

-

Wash the cells once with warm PBS or cell culture medium.

-

Resuspend the cell pellet in warm cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.

-

Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Data Acquisition:

-

Following incubation, centrifuge the cells and resuspend the pellet in 0.5 mL of PBS for analysis.

-

Analyze the samples on a flow cytometer using a 488 nm excitation laser.

-

Collect green fluorescence in the FITC or an equivalent channel (~530 nm) and red fluorescence in the PE or an equivalent channel (~590 nm).

-

Acquire a sufficient number of events (typically 10,000-20,000 cells) for each sample.

-

-

Data Analysis:

-

Create a dot plot of red fluorescence (y-axis) versus green fluorescence (x-axis).

-

Healthy cells with high ΔΨm will exhibit high red and low green fluorescence, appearing in the upper left quadrant.

-

Apoptotic or depolarized cells with low ΔΨm will show low red and high green fluorescence, shifting to the lower right quadrant.

-

Calculate the ratio of red to green mean fluorescence intensity for each population to quantify the change in mitochondrial membrane potential.

-

This compound Staining for Fluorescence Microscopy

Fluorescence microscopy provides a visual assessment of mitochondrial membrane potential within individual cells and allows for the observation of morphological changes associated with apoptosis.

Materials:

-

Same as for flow cytometry.

-

Fluorescence microscope with appropriate filter sets for detecting green and red fluorescence (e.g., FITC and TRITC/Rhodamine filters).

-

Glass-bottom dishes or chamber slides for cell culture.

Protocol:

-

Reagent and Cell Preparation:

-

Follow the same reagent preparation steps as for flow cytometry.

-

Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow.

-

Apply experimental treatments and include untreated and positive controls as described for the flow cytometry protocol.

-

-

This compound Staining:

-

Remove the culture medium from the dishes or slides.

-

Add pre-warmed medium containing this compound at a final concentration of 1-10 µM.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Imaging:

-

After incubation, wash the cells once with warm PBS or medium.

-

Add fresh, pre-warmed medium or PBS to the cells for imaging.

-

Immediately visualize the cells using a fluorescence microscope.

-

Capture images using filter sets for both green and red fluorescence.

-

-

Image Analysis:

-

In healthy cells, mitochondria will appear as distinct red fluorescent structures.

-

In apoptotic or depolarized cells, the red fluorescence will diminish, and a diffuse green fluorescence will be observed throughout the cytoplasm.

-

Image analysis software can be used to quantify the red and green fluorescence intensities within individual cells or regions of interest to determine the red/green ratio.

-

Visualizing the Molecular Mechanisms and Workflows

To further elucidate the principles and processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of this compound fluorescence in healthy versus apoptotic cells.

Caption: General experimental workflow for the this compound assay.

References

- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to JC-1 Dye for Cellular Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of JC-1 dye for monitoring mitochondrial membrane potential. Detailed experimental protocols for fluorescence microscopy and flow cytometry are included, along with troubleshooting guidance and an exploration of the key signaling pathways involved in mitochondrial depolarization.

Core Principles of this compound Dye

This compound (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye used to assess mitochondrial membrane potential (ΔΨm), a critical indicator of cell health and a key event in the early stages of apoptosis.[1] Its unique ratiometric properties allow for a qualitative and semi-quantitative assessment of mitochondrial polarization state.[2]

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing essential information for its use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₅H₂₇Cl₄IN₄ |

| Molecular Weight | 652.2 g/mol |

| CAS Number | 3520-43-2 |

| Form | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

The functionality of this compound as a mitochondrial membrane potential probe is dependent on its ability to exist in two different fluorescent states: as monomers and as J-aggregates.[3] In healthy cells with a high mitochondrial membrane potential, the cationic this compound dye accumulates within the mitochondrial matrix.[4] This high concentration leads to the formation of "J-aggregates," which emit a red to orange fluorescence.[3] Conversely, in apoptotic or metabolically stressed cells with a low mitochondrial membrane potential, this compound fails to accumulate in the mitochondria and remains in the cytoplasm as monomers, which exhibit green fluorescence.[3][5]

The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, independent of factors like mitochondrial size and shape.[5] A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization, a hallmark of cellular dysfunction and apoptosis.[3]

dot

Caption: Mechanism of this compound Dye Action.

Fluorescent Properties

The dual emission spectrum of this compound is central to its application. The following table summarizes the excitation and emission wavelengths for both the monomeric and J-aggregate forms of the dye.

| Form | Excitation (nm) | Emission (nm) |

| This compound Monomer | ~485-514 | ~527-529 |

| J-Aggregates | ~585 | ~590 |

Experimental Protocols

Accurate and reproducible results with this compound staining require careful attention to protocol details. The following sections provide detailed methodologies for fluorescence microscopy and flow cytometry for both adherent and suspension cells.

Reagent Preparation

-

This compound Stock Solution: Dissolve this compound powder in DMSO to a final concentration of 1-5 mg/mL.[6] Aliquot and store at -20°C, protected from light.

-

This compound Staining Solution: Immediately before use, dilute the this compound stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 1-10 µM.[7] The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Positive Control (Optional but Recommended): Prepare a stock solution of a mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), in DMSO. A final working concentration of 5-50 µM is typically used to induce mitochondrial depolarization.[3]

Protocol for Adherent Cells (Fluorescence Microscopy)

-

Cell Seeding: Seed adherent cells on glass coverslips or in imaging-compatible plates and culture until they reach the desired confluency.

-

Induce Apoptosis (if applicable): Treat cells with the experimental compound to induce apoptosis. Include appropriate vehicle-treated and positive controls.

-

Staining:

-

Remove the culture medium.

-

Add the pre-warmed this compound staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[8]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed PBS or culture medium.[8]

-

-

Imaging:

-

Add fresh pre-warmed medium or PBS to the cells.

-

Immediately image the cells using a fluorescence microscope equipped with filters for detecting both green (e.g., FITC) and red (e.g., TRITC) fluorescence.[3] Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.[3]

-

Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300-400 x g for 5 minutes).[3] Wash the cell pellet once with PBS.

-

Induce Apoptosis (if applicable): Resuspend cells in culture medium and treat with the experimental compound. Include appropriate controls.

-

Staining:

-

Washing:

-

Centrifuge the cells to remove the staining solution.

-

Wash the cell pellet twice with pre-warmed PBS or culture medium.[3]

-

-

Analysis:

-

Resuspend the final cell pellet in PBS or an appropriate sheath fluid.

-

Analyze the cells immediately by flow cytometry. Excite the cells with a 488 nm laser and collect the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel.[9] Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.[9]

-

Caption: Intrinsic Apoptosis Pathway and Mitochondrial Depolarization.

Troubleshooting

Effective use of this compound dye can sometimes be challenging. The following table addresses common issues and provides potential solutions.

| Issue | Potential Cause | Solution |

| High Background Fluorescence | Incomplete removal of unbound dye. | Increase the number and duration of wash steps. |

| Cell death due to factors other than the experimental treatment. | Ensure cells are healthy and not overly confluent before starting the experiment. | |

| Weak or No Signal | Insufficient dye concentration or incubation time. | Optimize the this compound concentration and incubation period for your specific cell type. |

| Photobleaching. | Minimize exposure of stained cells to light. | |

| False Positives (Green Fluorescence in Healthy Cells) | Use of a mitochondrial uncoupler in the culture medium. | Ensure all reagents are free of contaminants that could affect mitochondrial membrane potential. |

| This compound precipitation. | Ensure the this compound stock solution is fully dissolved in DMSO before dilution. Centrifuge the working solution to remove any aggregates. | |

| Cell Detachment (Adherent Cells) | Harsh washing steps. | Be gentle during the washing steps to avoid detaching the cells. |

| Cytotoxicity from DMSO. | Ensure the final DMSO concentration in the staining solution is low (typically ≤ 0.5%). |

By understanding the chemical properties and mechanism of this compound, and by following optimized protocols, researchers can reliably assess mitochondrial membrane potential as a key indicator of cellular health and apoptosis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. search-library.ucsd.edu [search-library.ucsd.edu]

- 7. researchgate.net [researchgate.net]

- 8. biopioneer.com.tw [biopioneer.com.tw]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

JC-1: A Technical Guide to Monitoring Mitochondrial Health

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent probe JC-1 and its application as a robust indicator of mitochondrial membrane potential (ΔΨm), a key parameter of mitochondrial health and a critical event in the intrinsic pathway of apoptosis. This document details the underlying principles of the this compound assay, provides detailed experimental protocols for its use in flow cytometry and fluorescence microscopy, presents quantitative data for analysis, and outlines the key signaling pathways involved.

The Core Principle: Ratiometric Detection of Mitochondrial Membrane Potential

This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that selectively accumulates in mitochondria in a potential-dependent manner.[1] Its unique characteristic lies in its ability to form reversible "J-aggregates" at high mitochondrial membrane potentials, which alters its fluorescence emission properties. This ratiometric behavior provides a distinct advantage over other single-emission mitochondrial dyes, as the ratio of the two emission wavelengths is largely independent of factors like mitochondrial size, shape, and dye concentration.[2]

-

Healthy, Polarized Mitochondria (High ΔΨm): In mitochondria with a high membrane potential (typically above 80-100 mV), this compound concentrates and forms red fluorescent J-aggregates.[3]

-

Unhealthy, Depolarized Mitochondria (Low ΔΨm): In apoptotic or metabolically stressed cells with a collapsed mitochondrial membrane potential, this compound cannot accumulate within the mitochondria and remains in the cytoplasm as green fluorescent monomers.[4][5]

The ratio of red to green fluorescence, therefore, serves as a reliable indicator of mitochondrial health. A decrease in the red/green fluorescence ratio is a hallmark of mitochondrial depolarization, an early event in the apoptotic cascade.[1][6]

Table 1: Spectral Properties of this compound

| Form | State | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Color |

| Monomer | Low ΔΨm | ~514[7] | ~529[7] | Green |

| J-aggregate | High ΔΨm | ~585[7] | ~590[7] | Red |

Signaling Pathway: Mitochondrial Depolarization in Apoptosis

The loss of mitochondrial membrane potential is a critical event in the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4][8] In response to various cellular stresses, such as DNA damage or growth factor withdrawal, pro-apoptotic signals lead to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane. This results in the formation of pores, a process known as mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c and the dissipation of the mitochondrial membrane potential.[4][9] this compound serves as a tool to measure this depolarization event.

Experimental Workflow

The general workflow for a this compound assay involves cell culture, induction of apoptosis (or treatment with the compound of interest), staining with this compound, and subsequent analysis by either flow cytometry or fluorescence microscopy.

Detailed Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution: Dissolve this compound powder in DMSO to a stock concentration of 1-5 mg/mL. Store at -20°C, protected from light.

-

This compound Staining Solution: Immediately before use, dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to a final working concentration. The optimal concentration should be determined for each cell type and experimental condition but typically ranges from 1 to 10 µM.[10]

-

Assay Buffer: A simple buffer such as PBS is often sufficient for washing and resuspending cells.

-

Positive Control (Depolarizing Agent): Prepare a stock solution of a mitochondrial membrane potential disruptor such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) in DMSO. A typical working concentration is 5-50 µM, applied for 15-30 minutes.[2]

-

Negative Control: Treat cells with the vehicle (e.g., DMSO) used for the test compound and positive control.

Protocol for Flow Cytometry

-

Cell Preparation:

-

Culture cells to the desired density. For suspension cells, aim for a concentration of approximately 1 x 10^6 cells/mL. For adherent cells, detach them using trypsin or a gentle cell scraper.

-

Induce apoptosis or treat cells with the compound of interest for the desired time. Include positive and negative controls.

-

-

Staining:

-

Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).

-

Resuspend the cell pellet in 0.5 mL of the this compound staining solution.

-

Incubate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[5]

-

-

Washing:

-

Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.

-

Wash the cells by resuspending the pellet in 2 mL of Assay Buffer.

-

Repeat the centrifugation and washing step.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 0.3-0.5 mL of Assay Buffer.

-

Analyze the cells immediately on a flow cytometer equipped with a 488 nm excitation laser.

-

Detect green fluorescence (this compound monomers) in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence (J-aggregates) in the FL2 channel (e.g., 585/42 nm filter).[4]

-

-

Data Analysis:

-

Create a dot plot of red fluorescence (FL2) versus green fluorescence (FL1).

-

Healthy cells will exhibit high red and low green fluorescence, while apoptotic cells will show low red and high green fluorescence.

-

Quantify the percentage of cells in each population and/or calculate the mean red/green fluorescence ratio for each sample.

-

Protocol for Fluorescence Microscopy

-

Cell Preparation:

-

Culture cells on glass coverslips or in imaging-compatible plates.

-

Induce apoptosis or treat with the compound of interest.

-

-

Staining:

-

Remove the culture medium and add the this compound staining solution.

-

Incubate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[11]

-

-

Washing:

-

Carefully remove the staining solution and wash the cells twice with pre-warmed Assay Buffer.

-

Add fresh Assay Buffer to the cells for imaging.

-

-

Image Acquisition:

-

Observe the cells immediately using a fluorescence microscope equipped with filters for detecting both green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence.

-

In healthy cells, mitochondria will appear as distinct red fluorescent structures. In apoptotic cells, the fluorescence will be predominantly diffuse and green.[1]

-

-

Image Analysis:

-

Capture images of both red and green channels.

-

The ratio of the red to green fluorescence intensity can be quantified using image analysis software.

-

Data Presentation and Interpretation

The primary output of a this compound assay is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Table 2: Example of Quantitative this compound Data in Jurkat Cells

| Treatment | Red Fluorescence (Mean Intensity) | Green Fluorescence (Mean Intensity) | Red/Green Ratio | Interpretation |

| Untreated (Healthy) | High | Low | High | Polarized Mitochondria |

| Staurosporine (Apoptotic) | Low | High | Low | Depolarized Mitochondria |

Note: The absolute fluorescence intensities and ratios will vary depending on the cell type, instrument settings, and experimental conditions. The data presented here is illustrative. In Jurkat cells treated with staurosporine to induce apoptosis, a clear shift from a high red/green fluorescence ratio to a low ratio is observed, indicating a loss of mitochondrial membrane potential.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Assays

| Issue | Possible Cause | Solution |

| Weak or no staining | Insufficient this compound concentration or incubation time. | Optimize this compound concentration and incubation time for your cell type. |

| Cells are not viable. | Ensure cells are healthy before starting the experiment. This compound requires live cells. | |

| High background fluorescence | Incomplete washing. | Ensure thorough washing after staining to remove excess dye. |

| This compound precipitation. | Ensure the this compound stock solution is fully dissolved in DMSO before dilution. Prepare the working solution fresh. | |

| All cells appear green (including control) | Cells are unhealthy or stressed. | Check cell culture conditions. Ensure the vehicle (e.g., DMSO) concentration is not toxic. |

| This compound concentration is too low. | Increase the this compound concentration. | |

| All cells appear red (even after treatment) | Ineffective apoptotic stimulus. | Confirm that the treatment is inducing apoptosis through other assays (e.g., caspase activation). |

| This compound concentration is too high, leading to non-specific aggregation. | Titrate the this compound concentration downwards. |

Conclusion

The this compound assay is a powerful and widely used method for assessing mitochondrial health. Its ratiometric nature provides a sensitive and reliable measure of mitochondrial membrane potential. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can effectively utilize this compound to investigate cellular processes involving mitochondrial function and dysfunction, particularly in the context of apoptosis and toxicology studies.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ratiometric high-resolution imaging of this compound fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. gentaurpdf.com [gentaurpdf.com]

- 11. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An Introductory Guide to JC-1 in Cell Biology: A Technical Overview

This guide provides an in-depth technical overview of JC-1, a widely used fluorescent probe in cell biology for the investigation of mitochondrial membrane potential. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles of this compound, its mechanism of action, and detailed protocols for its application in assessing mitochondrial health, a critical indicator of cellular viability and function.

Introduction to this compound

This compound (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye that is extensively utilized to measure the mitochondrial membrane potential (ΔΨm).[1] The ΔΨm is a crucial parameter of mitochondrial function and serves as a key indicator of cell health and apoptosis.[2] In healthy, non-apoptotic cells, this compound accumulates in the mitochondria, driven by the negative charge of the intact mitochondrial membrane.[1] Conversely, in apoptotic or unhealthy cells, the mitochondrial membrane potential collapses, preventing the accumulation of this compound within the mitochondria.[1]

Mechanism of Action

The utility of this compound as a mitochondrial membrane potential probe lies in its unique fluorescent properties. At low concentrations or in cells with low ΔΨm, this compound exists as a monomer and emits green fluorescence.[2] However, in healthy cells with a high ΔΨm, this compound accumulates and forms aggregates within the mitochondria, which results in a shift of fluorescence emission from green to red.[2] This ratiometric detection, the ratio of red to green fluorescence, provides a semi-quantitative assessment of the mitochondrial polarization state, allowing for a more reliable and internally controlled measurement compared to single-wavelength probes.[3][4] A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization, a hallmark of apoptosis.[2][3]

Data Presentation

The spectral properties of this compound are crucial for designing and interpreting experiments. The following table summarizes the key quantitative data for this compound monomers and aggregates.

| Form | Excitation (max) | Emission (max) | Fluorescence Color |

| Monomer | ~514 nm | ~529 nm | Green |

| J-aggregate | ~585 nm | ~590 nm | Red |

Table 1: Spectral Properties of this compound.

For analysis, the ratio of the red fluorescence intensity to the green fluorescence intensity is calculated. A high red/green ratio is indicative of healthy cells with polarized mitochondria, while a low ratio suggests mitochondrial depolarization and potential apoptosis.

Experimental Protocols

Detailed methodologies for utilizing this compound in common cell biology applications are provided below. Note that optimal conditions may vary depending on the cell type and experimental setup.

General this compound Staining Workflow

Protocol for this compound Staining for Flow Cytometry

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Induce apoptosis or treat with your compound of interest as required by your experimental design.

-

Harvest cells and resuspend them in pre-warmed cell culture medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.[5]

-

-

Controls:

-

Unstained Control: A sample of cells without any fluorescent label.

-

Positive Control (Depolarized Mitochondria): Treat cells with a mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), at a final concentration of 50 µM for 5-10 minutes at 37°C.[5]

-

Negative Control (Healthy Cells): An untreated sample of cells.

-

-

This compound Staining:

-

Prepare a fresh this compound working solution at a final concentration of 1-10 µM in cell culture medium. The optimal concentration should be determined for each cell type.[2]

-

Add the this compound working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[2][5]

-

-

Washing (Optional):

-

Centrifuge the cells at 400 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1X Assay Buffer or PBS.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer.

-

Excite the cells with a 488 nm laser.

-

Detect green fluorescence in the FITC channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the PE channel (e.g., 585/42 nm bandpass filter).

-

-

Data Analysis:

-

Create a dot plot of red fluorescence (y-axis) versus green fluorescence (x-axis).

-

Healthy cells will exhibit high red and low green fluorescence, while apoptotic cells will show low red and high green fluorescence.

-

Quantify the percentage of cells in each population and/or calculate the mean red/green fluorescence ratio.

-

Protocol for this compound Staining for Fluorescence Microscopy

-

Cell Preparation:

-

Grow cells on coverslips or in a multi-well plate suitable for microscopy.

-

Treat cells with your experimental compound as required.

-

-

Controls:

-

Include positive (CCCP-treated) and negative (untreated) controls as described for flow cytometry.

-

-

This compound Staining:

-

Washing:

-

Aspirate the this compound solution and wash the cells once or twice with pre-warmed 1X Assay Buffer or PBS.

-

-

Imaging:

-

Observe the cells under a fluorescence microscope.

-

Use standard filter sets for FITC (for green monomers) and TRITC/Rhodamine (for red aggregates) to visualize the two forms of this compound.

-

-

Image Analysis:

-

Capture images of both red and green fluorescence.

-

Healthy cells will display red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.

-

The ratio of red to green fluorescence intensity can be quantified using image analysis software.

-

Signaling Pathway Visualization: The Intrinsic Pathway of Apoptosis

A key application of this compound is in the study of apoptosis. The dissipation of the mitochondrial membrane potential is a critical event in the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by various intracellular stresses, leading to the activation of pro-apoptotic proteins and subsequent mitochondrial outer membrane permeabilization (MOMP).

References

Unveiling Mitochondrial Dynamics: An In-depth Technical Guide to JC-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe JC-1, a powerful tool for investigating mitochondrial membrane potential (ΔΨm). Here, we delve into the core principles of the this compound assay, present detailed experimental protocols for its application, and offer insights into the interpretation of the data in the context of cellular signaling, particularly apoptosis.

The Core Principle of this compound: A Ratiometric Sensor of Mitochondrial Health

This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that serves as a reliable indicator of mitochondrial membrane potential.[1] Its utility lies in its unique ability to form aggregates within healthy, energized mitochondria, a phenomenon that is directly dependent on the electrochemical gradient across the mitochondrial inner membrane. This property allows for a ratiometric analysis, providing a more precise measurement of mitochondrial health compared to single-wavelength probes.[2]

In healthy cells with a high mitochondrial membrane potential (typically -140 mV or more negative), this compound accumulates within the mitochondrial matrix and forms complexes known as J-aggregates.[3] These aggregates emit a distinct red to orange fluorescence (with an emission peak around 590 nm).[4] Conversely, in cells with a compromised mitochondrial membrane potential, a common feature of apoptosis and cellular stress, this compound fails to concentrate within the mitochondria and remains in the cytoplasm as monomers.[1] These monomers exhibit green fluorescence (with an emission peak around 529 nm).[1]

The transition from red to green fluorescence is a key indicator of mitochondrial depolarization.[1] By quantifying the ratio of red to green fluorescence, researchers can assess changes in mitochondrial membrane potential across cell populations and in response to various stimuli. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[3]

Data Presentation: Quantifying Mitochondrial Depolarization

The ratiometric nature of the this compound assay allows for robust quantitative analysis. The primary metric for evaluating changes in mitochondrial membrane potential is the ratio of red fluorescence (J-aggregates) to green fluorescence (this compound monomers). A decrease in this ratio signifies a loss of mitochondrial membrane potential. Below are representative tables summarizing quantitative data from various experimental setups.

Table 1: Flow Cytometry Analysis of Mitochondrial Membrane Potential

| Cell Line | Treatment | Red Fluorescence (Mean Intensity) | Green Fluorescence (Mean Intensity) | Red/Green Ratio | Interpretation |

| Jurkat | Control (DMSO) | 8500 | 1500 | 5.67 | Healthy Mitochondria |

| Jurkat | CCCP (50 µM) | 2000 | 7000 | 0.29 | Depolarized Mitochondria |

| HeLa | Control (Untreated) | 9200 | 1800 | 5.11 | Healthy Mitochondria |

| HeLa | Staurosporine (1 µM) | 3500 | 6500 | 0.54 | Apoptosis-induced Depolarization |

Data are hypothetical and for illustrative purposes.

Table 2: Fluorescence Microscopy Analysis of Mitochondrial Membrane Potential

| Cell Type | Condition | Average Red Intensity (per cell) | Average Green Intensity (per cell) | Red/Green Intensity Ratio | Observation |

| Primary Neurons | Control | 12000 | 2500 | 4.80 | Punctate red mitochondrial staining |

| Primary Neurons | Glutamate (100 µM) | 4000 | 9000 | 0.44 | Diffuse green cytoplasmic fluorescence |

| Cardiomyocytes | Control | 15000 | 3000 | 5.00 | Striated red mitochondrial pattern |

| Cardiomyocytes | Ischemia/Reperfusion | 5000 | 11000 | 0.45 | Loss of red staining, increased green |

Data are hypothetical and for illustrative purposes.

Table 3: Microplate Reader Analysis of Mitochondrial Membrane Potential

| Treatment Group | Red Fluorescence (RFU at 590 nm) | Green Fluorescence (RFU at 530 nm) | Red/Green Ratio | % of Control |

| Vehicle Control | 45000 | 9000 | 5.00 | 100% |

| Compound A (10 µM) | 36000 | 12000 | 3.00 | 60% |

| Compound B (10 µM) | 18000 | 25000 | 0.72 | 14.4% |

| FCCP (Positive Control) | 10000 | 30000 | 0.33 | 6.6% |

RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes.

Visualizing Cellular Processes

Diagrams are essential tools for conceptualizing complex biological processes. Below are visualizations of the this compound experimental workflow and the mitochondrial pathway of apoptosis, created using the Graphviz DOT language.

References

- 1. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

Methodological & Application

Unveiling Mitochondrial Health: A Detailed Protocol for JC-1 Staining in Flow Cytometry

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of apoptosis, toxicology, and drug efficacy. This application note provides a comprehensive protocol for the use of the fluorescent probe JC-1 in conjunction with flow cytometry to accurately measure changes in ΔΨm. The ratiometric nature of this compound allows for a clear distinction between healthy cells with polarized mitochondria and apoptotic or stressed cells with depolarized mitochondria. This document outlines the principles of this compound staining, a detailed experimental workflow, data interpretation guidelines, and a summary of key quantitative parameters.

Introduction to this compound Staining

This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that selectively accumulates in mitochondria in a potential-dependent manner.[1][2] In healthy cells with a high mitochondrial membrane potential, this compound forms aggregates within the mitochondria, which emit a red to orange fluorescence (J-aggregates, ~590 nm).[1][2][3] Conversely, in cells with a low mitochondrial membrane potential, a characteristic of apoptosis or cellular stress, this compound remains in its monomeric form in the cytoplasm and emits a green fluorescence (~527 nm).[1][2][3] This shift from red to green fluorescence provides a sensitive and quantitative measure of mitochondrial depolarization.

The principle of this compound staining is visually represented in the following diagram:

Caption: Principle of this compound staining for mitochondrial membrane potential assessment.

Experimental Protocol

This protocol provides a generalized procedure for staining both suspension and adherent cells with this compound for flow cytometry analysis. Optimization may be required for specific cell types and experimental conditions.

Materials

-

This compound dye (stock solution typically in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

FACS tubes or 96-well plates

-

Flow cytometer with 488 nm laser and detectors for green (~525/50 nm, e.g., FITC channel) and red (~585/40 nm, e.g., PE or PE-Texas Red channel) fluorescence.

-

Positive control (optional but recommended): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) to induce mitochondrial depolarization.[1][4]

-

Negative control: Untreated cells.

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light. The concentration of the stock solution can vary, so refer to the manufacturer's instructions.

-

This compound Working Solution: On the day of the experiment, thaw the this compound stock solution at room temperature.[4] Dilute the stock solution in pre-warmed (37°C) cell culture medium or PBS to the final working concentration.[5] A typical starting concentration is 1-10 µM.[5] It is crucial to vortex the working solution thoroughly.[3] Note that this compound has poor aqueous solubility, and some particulates may be visible.[2]

Staining Procedure

The overall workflow for this compound staining and flow cytometry is illustrated below:

References

JC-1 Assay for Fluorescence Microscopy: A Detailed Guide to Assessing Mitochondrial Membrane Potential

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The JC-1 assay is a widely used method to assess mitochondrial membrane potential (ΔΨm), a key indicator of cell health and a critical parameter in the study of apoptosis, drug toxicity, and mitochondrial dysfunction. This document provides a comprehensive, step-by-step protocol for utilizing the this compound assay with fluorescence microscopy, tailored for researchers, scientists, and professionals in drug development.

Principle of the this compound Assay

This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye that selectively accumulates in mitochondria.[1][2] The unique characteristic of this compound is its ability to exist in two different fluorescent states depending on the mitochondrial membrane potential.

In healthy cells with a high mitochondrial membrane potential (highly polarized mitochondria), this compound forms aggregates, known as J-aggregates, which emit an intense red fluorescence (emission peak at ~590 nm).[2][3][4] Conversely, in unhealthy or apoptotic cells with a low mitochondrial membrane potential (depolarized mitochondria), this compound remains in its monomeric form and emits a green fluorescence (emission peak at ~527-535 nm).[2][3][4] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, allowing for the differentiation between healthy and apoptotic cell populations.[1][4] A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization, a hallmark of early apoptosis.[3]

Experimental Protocols

This section details the protocols for performing the this compound assay on both adherent and suspension cells for analysis by fluorescence microscopy. It is crucial to handle this compound, a potential mutagen, with care and to protect it from light.[1][4]

I. Reagent Preparation

-

This compound Stock Solution: Dissolve lyophilized this compound in high-quality, anhydrous DMSO to prepare a stock solution (typically 100x). Mix thoroughly until all the dye has dissolved. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

1X Assay Buffer: If a concentrated assay buffer is provided with a kit, dilute it to a 1X working concentration with deionized water.

-